3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
Overview
Description
“3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1374639-76-5 . It has a molecular weight of 251.72 . The compound is generally used for ANDA and DMF filing, toxicity study of respective drug formulation, Quality Control (QC) of Ribociclib manufacturing .
Molecular Structure Analysis
The molecular formula of this compound is C12H14ClN3O . The InChI Code is 1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) .Scientific Research Applications
Application 1: Pharmaceutical Synthesis
- Summary of the Application : “3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol” is used as a reagent in the preparation of salts of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide .
Application 2: JAK Inhibitors Synthesis
- Summary of the Application : “3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol” is used as a building block in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
- Results or Outcomes : Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . So far, three JAK inhibitors have been approved by FDA .
Application 3: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Summary of the Application : “3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol” can be used as a building block in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has been reported in numerous synthetic routes .
- Results or Outcomes : Pyrrolo[2,3-d]pyrimidine derivatives have potential applications in the field of medicinal chemistry due to their wide range of biological activities .
properties
IUPAC Name |
3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKAGOTEWCHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182127 | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol | |
CAS RN |
1374639-76-5 | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374639-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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